

5-Aminoisotonitazene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminoisotonitazene

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An In-Depth Technical Guide to 5-Aminoisotonitazene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of **5-Aminoisotonitazene**. It includes detailed experimental protocols for its analysis and discusses its role as a metabolite of the potent synthetic opioid, isotonitazene.

Chemical Structure and Properties

5-Aminoisotonitazene is a benzimidazole-derived synthetic opioid and a primary active metabolite of isotonitazene.^{[1][2]} The core structure consists of a benzimidazole ring system, which is characteristic of the "nitazene" class of opioids.

Table 1: Chemical and Physical Properties of **5-Aminoisotonitazene**

Property	Value	Reference
IUPAC Name	N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-amino-1H-benzimidazole-1-ethanamine	[1]
Synonyms	5-Amino Isotodesnitazene	[1]
CAS Number	2732926-25-7	[1]
Molecular Formula	C23H32N4O	[1]
Molecular Weight	380.53 g/mol	
Appearance	Not explicitly stated, but likely a solid at room temperature.	
Solubility	Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in a 1:1 solution of DMF:PBS (pH 7.2) (0.5 mg/ml).	[1]
Melting Point	Not available.	
Boiling Point	Not available.	

Pharmacology

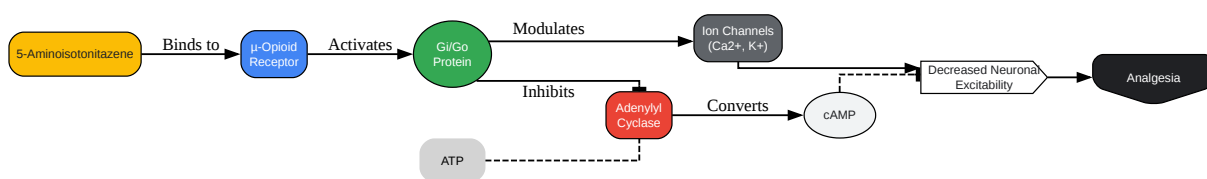
5-Aminoisotonitazene is an active opioid agonist, though it is less potent than its parent compound, isotonitazene.[3] Its primary mechanism of action is through the activation of the μ -opioid receptor (MOR), which is responsible for the analgesic and euphoric effects of opioids, as well as their adverse effects like respiratory depression.

Table 2: Pharmacological Data for **5-Aminoisotonitazene**

Parameter	Value	Assay System	Reference
μ -Opioid Receptor (MOR) EC50	383 nM	In vitro functional assay	[3]

Signaling Pathway

The activation of the μ -opioid receptor by an agonist like **5-Aminoisotonitazene** initiates a G-protein mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The overall effect is a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.



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μ -Opioid receptor signaling pathway activation.

Metabolism

5-Aminoisotonitazene is a metabolite of isotonitazene, formed through the reduction of the nitro group at the 5-position of the benzimidazole ring.[2][3][4] This metabolic transformation is a common pathway for nitroaromatic compounds. In forensic casework, 5-aminosotonitazene has been identified predominantly in blood samples of individuals exposed to isotonitazene.[2][4]

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the direct synthesis of **5-Aminoisotonitazene** is not readily available in the reviewed literature. However, its synthesis would logically proceed via the reduction of the nitro group of isotonitazene.

General Procedure for Nitro Group Reduction:

A common method for the reduction of an aromatic nitro group to an amine involves the use of a reducing agent such as tin(II) chloride in the presence of a strong acid like hydrochloric acid, or through catalytic hydrogenation.

- Method 1: Tin(II) Chloride Reduction
 - Dissolve Isotonitazene in a suitable solvent (e.g., ethanol).
 - Add an excess of tin(II) chloride dihydrate.
 - Add concentrated hydrochloric acid and heat the mixture under reflux.
 - Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).
 - Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
 - Purify the crude product by chromatography.
- Method 2: Catalytic Hydrogenation
 - Dissolve Isotonitazene in a suitable solvent (e.g., ethanol or ethyl acetate).
 - Add a catalyst, such as palladium on carbon (Pd/C).
 - Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
 - Stir the reaction at room temperature until the uptake of hydrogen ceases.
 - Filter the catalyst and concentrate the filtrate to obtain the product.
 - Purify as needed.

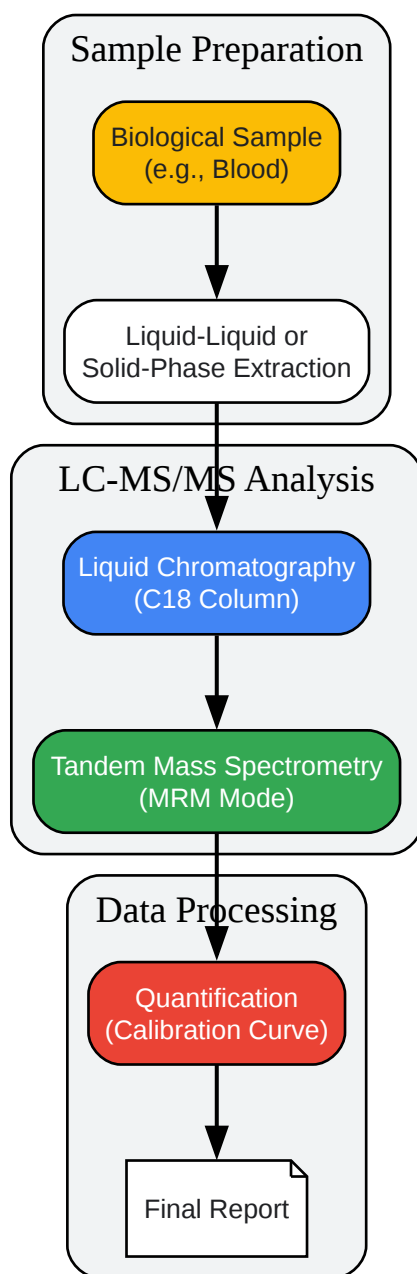
Analytical Methodologies

The quantification of **5-Aminoisotonitazene** in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 3: LC-MS/MS Parameters for the Analysis of **5-Aminoisotonitazene**

Parameter	Description	Reference
Instrumentation	Liquid chromatograph coupled to a triple quadrupole mass spectrometer	[3][5]
Sample Preparation	Basic liquid-liquid extraction or solid-phase extraction	[5]
Chromatographic Column	C18 analytical column	[5]
Mobile Phase	Gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium formate buffer and methanol/acetonitrile)	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Detection Mode	Multiple Reaction Monitoring (MRM)	[5]
Calibration Range	1.0 - 50 ng/mL in blood	[3][5]
Limit of Detection (LOD)	0.1 ng/mL in blood	[3][5]
Limit of Quantitation (LOQ)	1.0 ng/mL in blood	[3][5]

Representative Experimental Workflow:



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LC-MS/MS analytical workflow.

In Vitro Pharmacological Assays

μ -Opioid Receptor Binding Assay (General Protocol):

This assay determines the affinity of a compound for the μ -opioid receptor.

- **Materials:** Cell membranes expressing the human μ -opioid receptor, a radiolabeled μ -opioid receptor ligand (e.g., [^3H]-DAMGO), test compound (**5-Aminoisotonitazene**), and appropriate buffers.
- **Procedure:**
 - Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
 - Allow the binding to reach equilibrium.
 - Separate the bound and free radioligand by rapid filtration.
 - Measure the radioactivity of the filter-bound material using liquid scintillation counting.
- **Data Analysis:** Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

μ -Opioid Receptor Functional Assay (e.g., [^{35}S]GTP γ S Binding Assay - General Protocol):

This assay measures the functional activation of the μ -opioid receptor by an agonist.

- **Materials:** Cell membranes expressing the human μ -opioid receptor, [^{35}S]GTP γ S, GDP, test compound (**5-Aminoisotonitazene**), and assay buffer.
- **Procedure:**
 - Incubate the cell membranes with various concentrations of the test compound in the presence of [^{35}S]GTP γ S and GDP.
 - The agonist-activated receptor catalyzes the exchange of GDP for [^{35}S]GTP γ S on the G α subunit.
 - Separate the bound and free [^{35}S]GTP γ S by filtration.
 - Quantify the amount of bound [^{35}S]GTP γ S by liquid scintillation counting.

- Data Analysis: Plot the concentration-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist).

Conclusion

5-Aminoisotonitazene is a pharmacologically active metabolite of isotonitazene that acts as a μ -opioid receptor agonist. While less potent than its parent compound, its presence in biological samples is a clear indicator of exposure to isotonitazene. The analytical methods described provide a robust framework for its detection and quantification in forensic and clinical settings. Further research into the specific synthetic pathways and a more detailed toxicological profile of **5-Aminoisotonitazene** would be beneficial for a more complete understanding of its pharmacological and toxicological significance.

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- To cite this document: BenchChem. [5-Aminoisotonitazene chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820943#5-aminoisotonitazene-chemical-structure-and-properties]

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